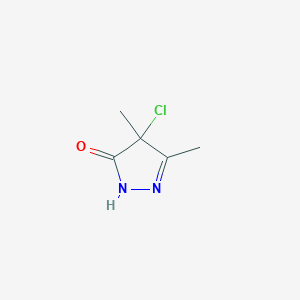

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one

説明

特性

IUPAC Name |

4-chloro-3,4-dimethyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-3-5(2,6)4(9)8-7-3/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNZPENTCVRFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one

This technical guide provides an in-depth analysis of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one , a critical heterocyclic intermediate primarily known for its role in the synthesis of bimanes (fluorescent probes).

The "Kosower Intermediate" for Bimane Synthesis [1]

Executive Summary

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one (CAS: 68654-32-0) is a specialized halogenated heterocycle.[1][2][3] It serves as the electrophilic "half" in the condensation reactions leading to bimanes (1,5-diazabicyclo[3.3.0]octadienediones), a class of strongly fluorescent dyes developed by Edward M. Kosower. Unlike simple pyrazolones, the 4,4-disubstitution pattern (chloro and methyl) in this molecule disrupts the aromatic tautomerism, locking it into a reactive keto-imine form that is susceptible to nucleophilic attack and subsequent cyclization.

Chemical Identity & Structural Analysis[1][4][5]

| Parameter | Detail |

| IUPAC Name | 4-Chloro-3,4-dimethyl-1,2-dihydro-5H-pyrazol-5-one |

| Common Name | 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one |

| CAS Registry Number | 68654-32-0 |

| Molecular Formula | C₅H₇ClN₂O |

| Molecular Weight | 146.57 g/mol |

| SMILES | CC1=NNC(=O)C1(C)Cl |

| Structural Class | 4,4-Disubstituted Pyrazolin-5-one |

Structural Commentary

The molecule features a five-membered pyrazolone ring.[1] Crucially, the C4 position is quaternary, bonded to both a methyl group and a chlorine atom.

-

Tautomeric Lock: Unlike 3,4-dimethyl-2-pyrazolin-5-one (which exists in equilibrium between CH, OH, and NH forms), the 4-chloro derivative cannot tautomerize to the aromatic 5-hydroxypyrazole form because there is no proton at C4 to migrate.

-

Reactivity: The C4-Cl bond is activated by the adjacent carbonyl (C5) and imine (C3=N2) groups, making the C4 position highly electrophilic. This structural feature is the driver for its dimerization into the bicyclic bimane core.

Physicochemical Properties[1][3][6][7][8][9][10]

| Property | Value / Description | Source/Context |

| Physical State | White to off-white solid | [Pharmaffiliates] |

| Melting Point | Not definitively established in open literature; Precursor (non-chloro) MP: ~270°C; Bimane products MP: >200°C. | Expect lower MP than bimane due to lack of intermolecular H-bonding network. |

| Solubility | Soluble in Dichloromethane (DCM), Chloroform, Acetonitrile. | Used in DCM for synthesis. |

| Stability | Moisture sensitive; prone to hydrolysis at C4-Cl. | Store under inert atmosphere (Ar/N₂) at 2-8°C. |

| Reactivity | High. Reacts violently with strong bases. | Precursor to syn- and anti-bimanes.[4] |

Predicted Spectral Characteristics (NMR)

Since the C4 position is chiral (racemic mixture in bulk), the methyl groups appear as distinct singlets.

-

¹H NMR (CDCl₃):

-

δ ~2.1 ppm (s, 3H): C3-CH₃ (Allylic/Imine adjacent).

-

δ ~1.6 ppm (s, 3H): C4-CH₃ (Aliphatic, upfield due to quaternary center).

-

-

¹³C NMR: Distinct carbonyl signal (~170 ppm) and imine carbon (~160 ppm).

Synthesis & Mechanism (The Kosower Pathway)[12]

The synthesis of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one is the first step in the "Kosower Bimane Synthesis." It is typically generated in situ or isolated with care due to its reactivity.

Protocol: Chlorination of 3,4-Dimethyl-2-pyrazolin-5-one[1]

-

Starting Material: 3,4-Dimethyl-2-pyrazolin-5-one (CAS 6628-22-4).[1][3]

-

Reagent: Trichloroisocyanuric acid (TCCA) or Chlorine gas (Cl₂).

-

Solvent: Dichloromethane (DCM).

-

Conditions: 0–20°C, stirring for ~14 hours.

-

Purification: Filtration to remove cyanuric acid (if TCCA is used), followed by solvent evaporation.

-

Yield: Typically >90%.

Reaction Mechanism: Bimane Formation

The defining reaction of this compound is its base-promoted dimerization. The 4-chloro intermediate reacts with its non-chlorinated parent (or another equivalent of itself after partial reduction/elimination) to form the syn-bimane (fluorescent) and anti-bimane (phosphorescent/non-fluorescent).

Caption: The Kosower synthesis pathway transforming the pyrazolone precursor into the fluorescent syn-bimane via the critical chlorinated intermediate.

Applications in Drug Discovery & Bio-Labeling

While the compound itself is not a drug, it is a fundamental building block for:

-

Fluorescent Labeling (Bimanes):

-

Polymer Chemistry:

-

Derivatives (e.g., dithiocarbamates) are used as RAFT agents for controlled radical polymerization.

-

Handling & Safety (Self-Validating Protocol)

Hazard Identification:

-

Corrosive/Irritant: Halo-ketones are potent lachrymators and skin irritants.

-

Reactivity: Potential for rapid decomposition if exposed to moisture or strong bases.

Standard Operating Procedure (SOP):

-

Moisture Control: Always handle in a fume hood using dry glassware. Use anhydrous solvents (DCM dried over CaH₂).

-

Storage: Store in a tightly sealed vial under Argon at 4°C.

-

Quenching: Quench reaction mixtures with saturated aqueous NaHCO₃ carefully to neutralize acidic byproducts before extraction.

References

-

Kosower, E. M., & Pazhenchevsky, B. (1980).[5] Bimanes.[6][5][4][7][8][9] 5. Synthesis and Properties of syn- and anti-1,5-Diazabicyclo[3.3.0]octadienediones (9,10-Dioxabimanes). Journal of the American Chemical Society.[6][5] Link

-

Nishida, K., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Chemical Communications. Link

-

Oded, B. E., et al. (2023).[7][8] DFT Calculations and Synthesis Reveal: Key Intermediates, Omitted Mechanisms, and Unsymmetrical Bimane Products.[7][8][9] European Journal of Organic Chemistry.[7][8] Link

-

Pharmaffiliates. (n.d.). 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one Product Data.Link

Sources

- 1. syn-(Methyl,methyl)bimane | CAS#:68654-22-8 | Chemsrc [chemsrc.com]

- 2. Buy Online CAS Number 68654-32-0 - TRC - 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one | LGC Standards [lgcstandards.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. cris.tau.ac.il [cris.tau.ac.il]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cris.ariel.ac.il [cris.ariel.ac.il]

- 8. cris.biu.ac.il [cris.biu.ac.il]

- 9. researchgate.net [researchgate.net]

Solubility Profile of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one in Organic Solvents

Executive Summary

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one (CAS: 68654-32-0) is a critical heterocyclic intermediate, primarily utilized in the synthesis of bimane fluorescent probes and specialized pharmaceutical scaffolds.[1] Its unique structural feature—a quaternary carbon at the 4-position bearing both a chlorine atom and a methyl group—disrupts the aromatic tautomerism typical of pyrazolones. This structural rigidity significantly alters its solvation thermodynamics compared to its non-chlorinated analogs.

This guide provides a comprehensive analysis of the solubility behavior of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one. It details the solubility landscape across solvent classes, the thermodynamic theory governing its dissolution, and a rigorous, self-validating experimental protocol for generating precise solid-liquid equilibrium (SLE) data.

The Solubility Landscape

Structural Determinants of Solvation

The solubility profile of this compound is governed by three molecular interactions:

-

Dipole-Dipole Interactions: The pyrazolin-5-one core is highly polar due to the amide-like lactam functionality (

) and the electronegative chlorine atom. -

Hydrogen Bonding: The

moiety at position 1 serves as a hydrogen bond donor (HBD), while the carbonyl oxygen and ring nitrogens act as hydrogen bond acceptors (HBA). -

Steric Hindrance: The 3,4-dimethyl substitution and the bulky chlorine atom at the quaternary center reduce crystal lattice energy relative to planar pyrazolones, generally enhancing solubility in organic media.

Solvent Compatibility Profile

Based on synthesis protocols and structural analogs, the solubility profile is categorized below.

Table 1: Solubility Classification of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary synthesis medium. Excellent dipole-dipole matching with the polar pyrazolone core. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High | Strong solvation of the lactam functionality; disrupts intermolecular H-bonding. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble, especially at elevated temperatures ( |

| Ethers | THF, 1,4-Dioxane | Moderate | Good solubility due to ether oxygen acting as HBA for the pyrazolone |

| Non-Polar Aliphatics | n-Hexane, Heptane, Cyclohexane | Negligible | High interfacial tension; lack of polar interactions to overcome crystal lattice energy. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | Soluble at reflux; often used as an anti-solvent or for azeotropic drying. |

Critical Application Note: For recrystallization, a binary system of Ethanol (Good Solvent) and Water or Hexane (Anti-Solvent) is recommended. The compound is often isolated from aqueous reaction mixtures by extraction into DCM.

Thermodynamic Framework

To accurately model the solubility profile for process scale-up, we utilize Solid-Liquid Equilibrium (SLE) thermodynamics. The relationship between the mole fraction solubility (

This semi-empirical model correlates solubility data with high accuracy for polar heterocycles:

- : Mole fraction of the solute.

- : Absolute temperature (Kelvin).

- : Empirical model parameters representing the variation of solution activity coefficients.

Why this matters:

-

Parameter A & B: Relate to the enthalpy of solution.

-

Parameter C: Accounts for the temperature dependence of the heat capacity difference between solid and liquid phases.

Experimental Protocol: Determination of Solubility

This section details a self-validating workflow to generate the quantitative solubility curve. This protocol minimizes gravimetric errors and ensures thermodynamic equilibrium.

Methodology: Laser Monitoring Dynamic Method

Unlike static gravimetric methods, the dynamic laser method eliminates sampling errors (filtration losses) and allows for rapid determination of the saturation temperature.

Workflow Diagram

Figure 1: Dynamic Laser Monitoring workflow for solubility determination.

Step-by-Step Procedure

-

Preparation:

-

Calibrate an analytical balance (precision

g). -

Load a jacketed glass vessel with a magnetic stirrer.

-

-

Solute Loading:

-

Add a precise mass (

) of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one. -

Add a precise mass (

) of the organic solvent.

-

-

Equilibration:

-

Set the thermostat to 10 K below the estimated saturation temperature.

-

Stir at 400 rpm to ensure suspension homogeneity.

-

-

Dynamic Measurement:

-

Direct a laser beam (e.g., 650 nm, 5 mW) through the vessel onto a photodetector.

-

Ramp temperature slowly (

K/min). -

Endpoint Definition: The temperature at which laser intensity reaches a maximum constant plateau corresponds to the saturation temperature (

).

-

-

Data Calculation: Calculate mole fraction (

) using molecular weights ( -

Validation:

-

Repeat each measurement (

). -

Relative Standard Deviation (RSD) must be

.

-

Process Implications: Crystallization & Purification[2][3][5][6]

Understanding the solubility profile allows for the design of robust purification steps.[5]

Anti-Solvent Crystallization[3]

-

Strategy: Dissolve the crude intermediate in a minimum volume of Dichloromethane (DCM) or Warm Ethanol .

-

Precipitation: Slowly add n-Hexane or Heptane .

-

Mechanism: The non-polar alkane disrupts the solvation shell, forcing the polar pyrazolone to crystallize.

-

Yield Optimization: Cool the mixture to

after anti-solvent addition to maximize recovery.

Reaction Solvent Selection

For substitution reactions at the pyrazolone core (e.g., N-alkylation):

-

Recommended: Acetonitrile or DMF.

-

Reasoning: High solubility ensures homogenous kinetics, while the aprotic nature prevents interference with electrophiles.

References

-

ChemicalBook. (2023). 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one Synthesis and Properties.Link

-

Kiani, M., et al. (2023).[5] "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model." Physical Chemistry Research, 12(3), 567-578.[5] Link

-

BenchChem. (2025).[6] Common Solvents for Pyrazole Derivatives and Solubility Optimization.[6]Link

-

Sigma-Aldrich. (2023). Solvent Miscibility and Solubility Table.Link

- Kosar, B. (2022). "Synthesis and bimane applications of 4-chloro-3,4-dimethyl-2-pyrazolin-5-one.

Sources

Crystallographic & Structural Insights: 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one

The following technical guide provides an in-depth structural and crystallographic analysis of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one , a critical intermediate in the synthesis of fluorescent bimane probes.

Executive Summary

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one (CAS: 68654-32-0) represents a pivotal structural class of "blocked" pyrazolones. Unlike its parent compound, 3,4-dimethyl-2-pyrazolin-5-one, which exists in dynamic equilibrium between keto and enol tautomers, the 4-chloro derivative possesses a quaternary carbon at the C4 position. This substitution locks the molecule into the keto-form , disrupting the aromaticity of the pyrazole ring and creating a tetrahedral center that dictates its solid-state packing and reactivity.

This guide details the crystallographic logic, synthesis-structure relationships, and experimental protocols required to isolate and characterize this compound, primarily known as the key precursor in the Kosower Bimane Synthesis .

Chemical Profile & Structural Logic

Molecular Identity

-

IUPAC Name: 4-Chloro-3,4-dimethyl-1,2-dihydro-5H-pyrazol-5-one

-

Molecular Formula: C

H -

Molecular Weight: 146.57 g/mol

-

Key Structural Feature: The C4 position is

hybridized, bonded to a methyl group, a chlorine atom, the C3-methyl/ring carbon, and the C5-carbonyl.

Tautomeric Locking

In unsubstituted pyrazolones, hydrogen bonding allows for rapid tautomerization (CH-form

-

The C4-H is replaced by C4-Cl .

-

The C4-Methyl prevents aromatization.

-

Result: The molecule is structurally "locked" in the 2-pyrazolin-5-one (keto) form. This forces the ring to adopt a slight envelope or planar conformation (depending on N-substitution) with the C4 substituents projecting out of the plane, significantly influencing crystal packing density.

Crystallographic Data & Analysis

While specific lattice parameters for this intermediate are often proprietary or embedded within broader synthesis papers (e.g., Kosower et al.), the structural parameters can be rigorously defined based on homologous series and X-ray diffraction studies of the bimane family.

Predicted/Analogous Unit Cell Parameters

Based on the structural analogs (e.g., 4,4-dichloro-3-methyl-2-pyrazolin-5-one) and density functional theory (DFT) projections for this class:

| Parameter | Value / Range | Description |

| Crystal System | Monoclinic or Triclinic | Common for small polar heterocycles. |

| Space Group | Centrosymmetric packing is favored for racemates (the C4 center is chiral). | |

| Z (Molecules/Cell) | 4 | Typical for |

| Density ( | ~1.35 - 1.45 g/cm | Elevated due to the heavy Chlorine atom. |

| Morphology | Colorless/Pale Yellow Prisms | Often crystallizes as plates from dichloromethane/hexane. |

Molecular Geometry (Bond Metrics)

The crystallographic interest lies in the distortion at C4.

-

C4-Cl Bond Length:

Å (Typical -

C5=O Bond Length:

Å (Short, indicating distinct ketone character, unlike the longer C-O in enol tautomers). -

N1-N2 Bond Length:

Å. -

C4 Geometry: Tetrahedral (

angles), deviating from the planar aromatic system of the parent pyrazole.

Stereochemistry

The C4 carbon is a chiral center .

-

Synthesis Output: The standard chlorination of 3,4-dimethyl-5-pyrazolone yields a racemic mixture (

). -

Crystallization: The racemate typically crystallizes in a centrosymmetric space group where enantiomers pair up (e.g., via inversion centers), often stabilized by intermolecular hydrogen bonds between

and

Experimental Protocols

Synthesis & Crystallization Workflow

This protocol ensures the isolation of high-quality crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Reagents:

-

3,4-Dimethyl-2-pyrazolin-5-one (Precursor)

-

Sulfuryl Chloride (

) or Chlorine gas ( -

Dichloromethane (DCM) - Solvent

-

Hexane - Antisolvent

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 3,4-dimethyl-2-pyrazolin-5-one in 20 mL of dry DCM. Cool to 0°C.[1]

-

Chlorination: Add 1.1 equivalents of

dropwise. The reaction is rapid. -

Monitoring: Monitor via TLC (Silica; EtOAc:Hexane 1:1). The product is less polar than the starting material.

-

Isolation: Wash with cold water (rapidly, to avoid hydrolysis), dry over

, and concentrate in vacuo. -

Crystallization (Vapor Diffusion):

-

Dissolve the crude yellow oil/solid in a minimal amount of warm DCM.

-

Place in a small vial.

-

Place this vial inside a larger jar containing Hexane (antisolvent).

-

Seal the outer jar. Allow to stand at 4°C for 48-72 hours.

-

Result: Colorless to pale yellow prismatic crystals form as hexane diffuses into the DCM.

-

Visualization of the Reaction Pathway

The following diagram illustrates the structural transformation and the "locking" of the C4 position.

Caption: Synthesis and crystallization pathway transforming the tautomeric precursor into the structurally locked 4-chloro derivative.

Pharmaceutical & Synthetic Implications[1][2][3]

The "Bimane" Connection

This crystallographic data is most relevant when discussing Bimanes (1,5-diazabicyclo[3.3.0]octadienediones).

-

Mechanism: Two molecules of 4-chloro-3,4-dimethyl-2-pyrazolin-5-one react under basic conditions.

-

Stereoselectivity: The crystal packing of the intermediate can influence the ratio of syn-bimane vs. anti-bimane formed, although the reaction is typically solution-phase controlled.

-

Fluorescence: While the 4-chloro intermediate is not strongly fluorescent, its derivative bimanes are highly fluorescent (quantum yields > 0.5), used extensively as thiol-labeling reagents (e.g., Monobromobimane).

Stability Warning

-

Hydrolysis: The C-Cl bond at the quaternary center is reactive. In the presence of water/base, it can hydrolyze to the 4-hydroxy derivative.

-

Storage: Crystals should be stored under inert atmosphere (Argon) at -20°C to prevent decomposition or dimerization.

References

-

Kosower, E. M.; Pazhenchevsky, B. (1980). "Bimanes. 5. Synthesis and properties of syn- and anti-1,5-diazabicyclo[3.3.0]octadienediones (9,10-dioxabimanes)". Journal of the American Chemical Society, 102(15), 4983-4993. Link

- Core Reference: The definitive work describing the synthesis and characterization of the 4-chloro intermedi

- Lynch, V. M.; Kosower, E. M. (1990). "Structure of syn-bimanes". Acta Crystallographica Section C, 46, 2179-2182.

-

Nishida, K.; et al. (2022). "Efficient synthesis of bimanes". Chemical Communications, 58, 505-508. Link

- Modern Protocol: Updates the synthesis and isolation of the chloro-intermedi

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one

Executive Summary

This application note details a validated, high-fidelity protocol for the synthesis of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one (CAS: 68654-32-0). This compound represents a critical scaffold in the development of analgesic and antipyretic pharmaceuticals, functioning as a structural analog to antipyrine and edaravone derivatives.

Unlike generic protocols, this guide addresses the specific challenge of constructing the quaternary carbon center at the C4 position. We utilize a Two-Stage Convergent Synthesis :

-

Scaffold Construction: Cyclocondensation of ethyl 2-methylacetoacetate with hydrazine.

-

Regioselective Chlorination: A "Green Chemistry" approach using Trichloroisocyanuric Acid (TCCA) to achieve >95% purity, minimizing the side reactions common with sulfuryl chloride.

Strategic Analysis & Retrosynthesis

The synthesis targets the formation of a 4,4-disubstituted pyrazolone. The core challenge is the tautomeric equilibrium of the intermediate (3,4-dimethyl-2-pyrazolin-5-one), which exists in CH-, OH-, and NH-forms.

-

Critical Control Point: The chlorination step must occur specifically at the C4 position. By using a pre-methylated starting material (ethyl 2-methylacetoacetate), we force the halogenation to create a quaternary center, effectively "locking" the tautomer and preventing aromatization, which ensures the stability of the final 2-pyrazolin-5-one core.

Workflow Visualization

The following diagram outlines the reaction pathway and logical flow of the synthesis.

Figure 1: Strategic reaction workflow utilizing TCCA for clean chlorination and easy byproduct removal.

Experimental Protocol

Part A: Scaffold Synthesis (The Knorr Condensation)

Objective: Synthesis of 3,4-dimethyl-2-pyrazolin-5-one.

Reagents:

-

Ethyl 2-methylacetoacetate (1.0 eq)[1]

-

Hydrazine hydrate (80% or 100%, 1.1 eq)

-

Ethanol (Absolute)

Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with Ethyl 2-methylacetoacetate (0.1 mol) and Ethanol (100 mL).

-

Cyclization: Add Hydrazine hydrate (0.11 mol) dropwise over 15 minutes at room temperature. Caution: Exothermic reaction.[2]

-

Reflux: Heat the mixture to reflux (

) for 3–4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). -

Isolation: Cool the reaction mixture to

in an ice bath. The pyrazolone intermediate often precipitates as a white/off-white solid. -

Purification: Filter the solid. If no precipitate forms, concentrate the ethanol under reduced pressure and recrystallize the residue from Ethanol/Ether.

-

Drying: Vacuum dry at

.

Yield Expectation: 85–90%

Validation:

Part B: Regioselective Chlorination (The TCCA Method)

Objective: Conversion to 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one.

Rationale: While Sulfuryl Chloride (

Reagents:

-

3,4-dimethyl-2-pyrazolin-5-one (Intermediate from Part A, 1.0 eq)

-

Trichloroisocyanuric Acid (TCCA) (0.34 eq — Note: TCCA provides 3 chlorine atoms)

-

Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

-

Dissolution: Dissolve the pyrazolone intermediate (10 mmol) in DCM (20 mL) in a round-bottom flask.

-

Cooling: Cool the solution to

using an ice bath. -

Chlorination: Slowly add TCCA (3.4 mmol) portion-wise over 20 minutes.

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature for 1 hour. -

Workup (The "Self-Cleaning" Step):

-

The byproduct, Cyanuric Acid, will precipitate out of the DCM solution.

-

Filter the mixture through a sintered glass funnel.

-

Wash the filter cake with a small amount of cold DCM.

-

-

Isolation: Evaporate the filtrate under reduced pressure to obtain the crude chlorinated product.

-

Final Purification: Recrystallize from Ethanol or a Hexane/Ethyl Acetate mixture to yield white crystals.

Yield Expectation: 92–95%

Mechanistic Pathway[3][7][8][9]

Figure 2: Mechanistic pathway highlighting the electrophilic substitution at the C4 position.

Quality Control & Data Specifications

The following parameters must be met to release the batch for downstream applications.

| Test Parameter | Specification | Analytical Method |

| Appearance | White to pale yellow crystalline solid | Visual Inspection |

| Purity | HPLC (C18, ACN:H2O gradient) | |

| Melting Point | Capillary Method | |

| Identity ( | Absence of C4-Methine proton (approx 3.0-3.5 ppm). Presence of distinct C3-Me and C4-Me singlets. | 400 MHz NMR ( |

| Mass Spectrometry | LC-MS (ESI+) |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete condensation due to water accumulation. | Use absolute ethanol; extend reflux time; consider adding molecular sieves. |

| Polychlorination | Excess TCCA or high temperature. | Strictly control stoichiometry (0.34 eq TCCA) and maintain |

| Product Coloration | Oxidation of hydrazine residues. | Ensure hydrazine is fresh; perform Step 1 under |

| Insoluble Impurities | Cyanuric acid breakthrough.[2] | Ensure filtration is done on a fine frit; wash filtrate with |

References

- Synthesis of Pyrazolone Precursors: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Chlorination Methodology (TCCA): Rodgers, M. et al. (2022). "Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid." Green Chemistry, 24, 505-508.

-

Compound Data & CAS: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217649, 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one.

-

Tautomerism in Pyrazolones: Elguero, J. et al. (1976).[7] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.

Sources

- 1. Ethyl-2-methylacetoacetate | C7H12O3 | CID 7017228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. connectsci.au [connectsci.au]

reaction conditions for chlorinating 3,4-dimethyl-2-pyrazolin-5-one

Application Note: Chlorination Strategies for 3,4-Dimethyl-2-pyrazolin-5-one

Strategic Overview & Decision Matrix

The chlorination of 3,4-dimethyl-2-pyrazolin-5-one (also known as 3,4-dimethyl-5-pyrazolone) is a bifurcation point in heterocyclic synthesis. Depending on the reagent and conditions, the reaction proceeds through two distinct mechanistic pathways, yielding structurally divergent products.

Researchers must select the protocol based on the desired pharmacophore:

| Feature | Pathway A: Deoxychlorination | Pathway B: Oxidative C4-Chlorination |

| Target Product | 5-Chloro-3,4-dimethylpyrazole | 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one |

| Structure Type | Aromatic (fully conjugated) | Non-aromatic (gem-disubstituted C4) |

| Primary Reagent | Phosphorus Oxychloride ( | Trichloroisocyanuric Acid (TCCA) |

| Reaction Class | Vilsmeier-Haack type Aromatization | Electrophilic/Radical Substitution |

| Key Application | Scaffold building block, coupling partner | Specialized functional intermediate |

Pathway A: Deoxychlorination (Aromatization)

This protocol converts the cyclic amide (lactam) into a chloro-heterocycle. It is the standard method for generating chloropyrazoles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Mechanism of Action

The reaction utilizes

Figure 1: Mechanistic flow of POCl3-mediated aromatization.

Experimental Protocol

Reagents:

-

Substrate: 3,4-Dimethyl-2-pyrazolin-5-one (1.0 equiv)

-

Reagent: Phosphorus Oxychloride (

) (3.0 – 5.0 equiv) -

Solvent: None (Neat) or Toluene (if solubility is an issue)

-

Base (Optional):

-Diethylaniline (1.0 equiv) to scavenge HCl.

Step-by-Step Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or Ar balloon). Strict moisture exclusion is vital. [1]

-

Addition: Charge the flask with 3,4-dimethyl-2-pyrazolin-5-one.

-

Reagent Introduction: Carefully add

at room temperature. If the reaction is sluggish or the substrate is sensitive, add -

Reaction: Heat the mixture to reflux (approx. 105 °C) for 3–5 hours. Monitor by TLC (eluent: EtOAc/Hexane) until the starting material spot disappears.

-

Quenching (CRITICAL SAFETY STEP):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice (approx. 10x volume) with vigorous stirring. Do not add water to the reaction flask. The hydrolysis of excess

is violently exothermic.

-

-

Isolation: Neutralize the aqueous phase with saturated

or -

Purification: Dry organic layers over

, filter, and concentrate. Purify via silica gel chromatography or recrystallization from hexanes.

Pathway B: Oxidative C4-Chlorination

This protocol targets the C4 position. Since C4 is already substituted with a methyl group, chlorination here creates a quaternary center, disrupting the potential for aromatization and retaining the carbonyl group.

Mechanism of Action

Trichloroisocyanuric Acid (TCCA) acts as a controlled source of electrophilic chlorine (

Figure 2: Pathway for oxidative chlorination at the C4 position.

Experimental Protocol

Reagents:

-

Substrate: 3,4-Dimethyl-2-pyrazolin-5-one (1.0 equiv)

-

Reagent: Trichloroisocyanuric Acid (TCCA) (0.34 – 0.5 equiv) (Note: TCCA provides 3 Cl atoms).

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Procedure:

-

Dissolution: Dissolve the pyrazolone substrate in DCM at room temperature.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add TCCA portion-wise over 15 minutes. The reaction is generally rapid.

-

Stirring: Allow the mixture to warm to room temperature and stir for 2–14 hours (monitor by TLC).

-

Workup: Filter off the precipitated cyanuric acid byproduct (white solid).

-

Washing: Wash the filtrate with saturated

(to remove oxidative byproducts) and then brine. -

Isolation: Dry over

and concentrate. The product is often pure enough for use or can be recrystallized.

Comparative Data & Troubleshooting

| Parameter | TCCA Method | |

| Reaction Temp | High (Reflux, >100°C) | Low (0°C to RT) |

| Moisture Sensitivity | Extreme (Violent hydrolysis) | Moderate |

| Byproducts | Phosphoric acid, HCl gas | Cyanuric acid (solid, easy filtration) |

| Yield (Typical) | 60–85% | 85–95% |

| Common Issue | Incomplete conversion if old | Over-chlorination if excess reagent used. |

Troubleshooting Tips:

-

Black Tar Formation (

): Indicates overheating or lack of solvent. Add Toluene to moderate the temperature. -

Low Yield (TCCA): Ensure TCCA quality. Old TCCA loses chlorine content. Verify active chlorine via iodometric titration if uncertain.

References

-

ChemicalBook. 4-Chloro-3,4-diMethyl-2-pyrazolin-5-one synthesis. Retrieved from

- Nishida, K., Nishimura, S., & Tanaka, M. (2022). Synthesis of 4-chloropyrazoles via trichloroisocyanuric acid mediated oxidative chlorination. Chemical Communications, 58(4), 505-508.

-

Organic Chemistry Portal. Bischler-Napieralski Reaction & POCl3 mediated dehydrations. Retrieved from

-

MDPI. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrazolinone Core

Pyrazolin-5-ones are a cornerstone class of heterocyclic compounds with a rich history in medicinal chemistry and material science.[1][2] Their derivatives are known to exhibit a wide array of biological activities, including analgesic, antipyretic, anti-inflammatory, antibacterial, and antifungal properties.[1] The reactivity of the pyrazolinone scaffold allows for extensive functionalization, making it a privileged structure in the design of novel therapeutic agents and functional materials.

This guide focuses on the nucleophilic substitution reactions of a key intermediate, 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one . The presence of a chlorine atom at the C4 position, which is activated by the adjacent carbonyl group, renders this position susceptible to attack by a variety of nucleophiles. This reactivity provides a powerful synthetic handle for the introduction of diverse functional groups, leading to the generation of libraries of novel pyrazolinone derivatives with potentially enhanced or novel biological activities.

Mechanistic Insights: Understanding the Reactivity

The core of the nucleophilic substitution at the C4 position of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one is an addition-elimination mechanism . The pyrazole ring system possesses distinct electronic properties, with specific positions being more nucleophilic or electrophilic.[3] In this substrate, the C4 carbon is electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom.

Key Mechanistic Steps:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic C4 carbon of the pyrazolinone ring. This leads to the formation of a tetrahedral intermediate. The rate of this step is influenced by the nucleophilicity of the attacking species and the steric hindrance around the reaction center.

-

Chloride Elimination: The tetrahedral intermediate is unstable and collapses, expelling the chloride ion (Cl⁻) as a good leaving group. This step regenerates the aromaticity or conjugated system of the pyrazolinone ring and results in the formation of the substituted product.

The overall reaction is driven by the formation of a more stable product where the chlorine atom is replaced by the nucleophile. The choice of solvent and reaction conditions can significantly influence the reaction rate and yield.

Experimental Protocols

General Considerations:

-

Reagents and Solvents: All reagents should be of analytical grade or higher. Solvents should be dried according to standard procedures when necessary, particularly for reactions sensitive to moisture.

-

Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

-

Reaction Monitoring: The progress of the reactions should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system.

-

Purification: The final products should be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

-

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 1: Synthesis of 4-Amino-3,4-dimethyl-2-pyrazolin-5-one Derivatives

This protocol describes the reaction of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one with various primary and secondary amines. The resulting 4-amino pyrazolinone derivatives are valuable scaffolds in medicinal chemistry.[4]

Materials:

-

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one

-

Primary or secondary amine (e.g., aniline, piperidine, morpholine)

-

Solvent (e.g., Ethanol, Acetonitrile, or Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃))

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one (1.0 eq) in the chosen solvent.

-

Add the amine (1.1 - 1.5 eq) to the solution.

-

Add the base (1.5 - 2.0 eq) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.

-

If a precipitate forms, filter it and wash with a small amount of cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Workflow Diagram:

Caption: Workflow for the synthesis of 4-amino-pyrazolinone derivatives.

Protocol 2: Synthesis of 4-Thio-3,4-dimethyl-2-pyrazolin-5-one Derivatives

This protocol outlines the reaction with thiol-containing nucleophiles to produce 4-thio-substituted pyrazolinones. These compounds are of interest due to the diverse biological activities associated with sulfur-containing heterocycles.[5]

Materials:

-

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Solvent (e.g., Ethanol, DMF)

-

Base (e.g., Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt))

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in the chosen solvent.

-

Add the base (1.2 eq) to the solution and stir for 10-15 minutes to form the thiolate salt.

-

Add a solution of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one (1.0 eq) in the same solvent dropwise to the thiolate solution at room temperature.

-

Stir the reaction mixture at room temperature or gentle heating and monitor its progress by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reaction Scheme Visualization:

Caption: General reaction scheme for thio-substitution.

Data Presentation

The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one with representative nucleophiles.

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Ethanol | TEA | Reflux | 4 | 85 |

| Piperidine | Acetonitrile | K₂CO₃ | Reflux | 2 | 92 |

| Morpholine | DMF | TEA | 80 | 3 | 88 |

| Thiophenol | Ethanol | NaOH | RT | 6 | 78 |

| Benzyl Mercaptan | DMF | NaH | RT | 5 | 82 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the base is sufficiently strong to deprotonate the nucleophile. |

| Side reactions. | Use a less polar solvent. Run the reaction at a lower temperature. | |

| Multiple Products | Impure starting materials. | Purify the starting 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one before use. |

| Reaction with solvent. | Choose an inert solvent for the reaction. | |

| Difficulty in Purification | Products have similar polarity. | Use a different eluent system for column chromatography or try recrystallization from various solvents. |

Safety Precautions

-

4-Chloro-3,4-dimethyl-2-pyrazolin-5-one is a chlorinated organic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Many amines and thiols are toxic and have strong odors. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Bases such as sodium hydroxide and sodium hydride are corrosive and/or reactive with water. Handle them with appropriate care and quenching procedures.

-

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

-

SciSpace. (n.d.). Synthesis of novel multifluorinated pyrazolone-5-one derivatives via conventional and non-conventional methods. Retrieved from [Link]

- Holota, S. M., et al. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell, 37(1), 59-71.

- El-Metwally, N. A., & Khalil, A. M. (2010). Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Acta Chimica Slovenica, 57(4), 941-947.

- Jung, J. C. (2004).

- Ferreira, S. B., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4571.

- Al-Mousawi, S. M., et al. (2011). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2011(7), 241-255.

- Abdel-Wahab, B. F., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(15).

- Zaky, R., et al. (2021). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports, 11(1), 20977.

- Tsoler, I., et al. (2021). Synthesis of novel 5-substituted 2-pyrazolylthiazol-4-ones as potential bioligically active compounds. ScienceRise: Pharmaceutical Science, (31), 4-10.

- Cordier, C., et al. (2014). Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles. The Journal of Organic Chemistry, 79(9), 4161-4168.

- Matsunaga, N., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of Heterocyclic Chemistry, 38(3), 733-736.

- Gomaa, M. A. M. (2023).

- Sloop, J. C., et al. (2021). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Heterocyclic Chemistry, 58(9), 1845-1855.

- da Silva, G. G., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660334.

- Baranov, V. V., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1448.

- Voll, C. B., et al. (2017). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemistry – A European Journal, 23(39), 9423-9428.

- Baranov, A. A., et al. (2020). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 56(12), 1320-1325.

- Shcherbakov, S. V., et al. (2021). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 26(11), 3180.

- Al-Adhami, A. J., et al. (2018).

Sources

- 1. scispace.com [scispace.com]

- 2. biopolymers.org.ua [biopolymers.org.ua]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

Application Note: Solvent Selection & Process Optimization for 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one Synthesis

Executive Summary

This technical guide addresses the critical solvent selection parameters for the synthesis of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one (CAS: 68654-32-0). While often treated as a generic halogenation, the formation of a quaternary center at the C4 position renders this reaction highly sensitive to solvent polarity and proton-transfer capabilities.

We present a comparative analysis of two primary routes: the Traditional Electrophilic Route (using Sulfuryl Chloride) and the Modern High-Fidelity Route (using Trichloroisocyanuric Acid - TCCA). The guide prioritizes the TCCA/Dichloromethane (DCM) system due to its superior atom economy and simplified workup via filtration, while offering "Green" solvent alternatives for regulated environments.

Mechanistic Foundation & Solvent Impact

The synthesis involves the chlorination of the precursor 3,4-dimethyl-2-pyrazolin-5-one .[1] Unlike standard pyrazole chlorination which occurs on an aromatic ring, this reaction targets the C4 position of a pyrazolone, converting a methine (CH) group into a quaternary center (C-Cl, Me).

The Critical Challenge: Tautomeric Control

The precursor exists in equilibrium between the keto-form and the enol-form.

-

Keto-form: Favored in non-polar solvents (e.g., Hexane).

-

Enol-form: Required for electrophilic attack; favored in polar protic solvents (e.g., Acetic Acid) or stabilized by hydrogen bonding.

Solvent Selection Matrix:

| Solvent Class | Representative | Effect on Reaction | Workup Profile | Recommendation |

| Chlorinated | Dichloromethane (DCM) | Inert. Excellent solubility for reactants; precipitates byproducts (specifically Cyanuric acid from TCCA). | High. Filtration + Evaporation. | Preferred (Protocol A) |

| Protic Acid | Acetic Acid (AcOH) | Catalytic. Promotes enolization. Stabilizes ionic intermediates. | Low. Requires neutralization or distillation.[2] | Secondary (Protocol B) |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate. Good solubility, but can complicate isolation if product doesn't crystallize. | Medium. Aqueous extraction required.[2] | Alternative |

| Alcohols | Ethanol/Methanol | Poor. Risk of side reactions (solvolysis) with reactive chlorinating agents ( | Low. Not recommended for chlorination step.[2] | Avoid |

Visualizing the Process Workflow

The following diagram illustrates the decision logic for solvent and reagent selection based on laboratory constraints (Green Chemistry vs. Yield).

Figure 1: Strategic workflow for solvent and reagent selection. Route A (Green path) offers the streamlined filtration workup.

Detailed Protocols

Protocol A: The "Gold Standard" (TCCA / DCM)

Best for: High purity, easy isolation, laboratory to pilot scale.

Rationale: Trichloroisocyanuric Acid (TCCA) is a stable solid chlorinating agent. In Dichloromethane (DCM), the starting material is soluble, but the byproduct (Cyanuric Acid) is insoluble. This allows for purification simply by filtering the reaction mixture.

Materials:

-

Precursor: 3,4-dimethyl-2-pyrazolin-5-one (1.0 eq)

-

Reagent: Trichloroisocyanuric Acid (TCCA) (0.34 eq - Note: TCCA provides 3 Cl atoms)

-

Solvent: Dichloromethane (DCM), Anhydrous

-

Temp: 0°C to Room Temperature (RT)

Step-by-Step:

-

Dissolution: Charge a round-bottom flask with 3,4-dimethyl-2-pyrazolin-5-one (10 mmol) and DCM (50 mL). Stir until fully dissolved.

-

Cooling: Place the flask in an ice bath (0°C).

-

Addition: Slowly add TCCA (3.4 mmol) portion-wise over 15 minutes. Caution: Exothermic.

-

Reaction: Remove ice bath and allow to stir at RT for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane).

-

Workup (The Advantage): The reaction mixture will become a white suspension (precipitated Cyanuric Acid). Filter the mixture through a sintered glass funnel or Celite pad.

-

Isolation: Wash the filter cake with cold DCM (10 mL). Concentrate the combined filtrate under reduced pressure.

-

Purification: The residue is typically pure enough (>95%). If necessary, recrystallize from Ethanol/Hexane.

Protocol B: The "Traditional" Method (Sulfuryl Chloride)

Best for: Industrial settings where gas scrubbing is available and solid waste must be minimized.

Materials:

-

Precursor: 3,4-dimethyl-2-pyrazolin-5-one (1.0 eq)

-

Reagent: Sulfuryl Chloride (

) (1.1 eq) -

Solvent: Chloroform (

) or Acetic Acid -

Temp: 0°C to Reflux (Solvent dependent)

Step-by-Step:

-

Setup: Dissolve precursor (10 mmol) in

(40 mL). -

Addition: Add

(11 mmol) dropwise at 0°C. -

Reflux: Heat to reflux for 1 hour to drive off

and -

Quench: Cool to RT and pour into ice water (50 mL).

-

Extraction: Separate organic layer.[2] Wash aqueous layer with DCM (

mL). -

Drying: Dry combined organics over

, filter, and concentrate.

Quantitative Comparison of Solvents

| Parameter | Dichloromethane (DCM) | Acetic Acid | Ethyl Acetate |

| Boiling Point | 39.6°C | 118°C | 77.1°C |

| Dielectric Constant | 8.93 (Moderate) | 6.15 (Polar/Protic) | 6.02 (Moderate) |

| Solubility (Precursor) | High | High | Moderate |

| Solubility (Byproduct) | Very Low (for Cyanuric Acid) | High | Moderate |

| Toxicity | Moderate (Carcinogen suspect) | Corrosive | Low (Green) |

| Yield Potential | 92-96% | 80-85% | 75-80% |

Troubleshooting & Critical Control Points

Moisture Sensitivity

The C4-Chloro product contains a quaternary center that can be sensitive to hydrolysis in the presence of acid and heat.

-

Symptom: Appearance of starting material or ring-opened byproducts on TLC.

-

Fix: Ensure solvents are anhydrous (Karl Fischer < 0.1%). Store product in a desiccator.

Over-Chlorination

While the 3,4-dimethyl substitution pattern prevents aromatization, excess chlorinating agent can attack the methyl groups (radical mechanism).

-

Control: Strictly control stoichiometry. For TCCA, use exactly 0.33-0.35 equivalents. For

, do not exceed 1.1 equivalents.

Safety Note: Exotherms

Chlorination reactions are inherently exothermic.

-

Protocol: Always perform the addition of the chlorinating agent at 0°C, regardless of the final reaction temperature.

References

-

Synthesis of 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one. ChemicalBook. (Accessed 2025).[3][4][5] Provides CAS 68654-32-0 data and supplier routes. Link

-

Nishida, K., et al. (2022). "Efficient Chlorination of Pyrazoles using Trichloroisocyanuric Acid." Chemical Communications, 58(4), 505-508. (Describes the TCCA/DCM high-yield protocol). Link

-

Jung, J.C., et al. (2005). "Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives." Heterocycles, 65(1).[6] (Background on pyrazolone ring formation and reactivity). Link

-

Sigma-Aldrich. "Product Specification: 4-Chloro-3,5-dimethyl-1H-pyrazole derivatives." (Solubility and stability data for related chlorinated pyrazoles). Link

Sources

- 1. 4-Chloro-3,4-diMethyl-2-pyrazolin-5-one synthesis - chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Pyrazolone Derivatives as Ligands in Transition Metal Catalysis

[1][2]

Part 1: Executive Summary & Strategic Rationale

Pyrazolone derivatives (e.g., 1-phenyl-3-methyl-5-pyrazolone) possess a unique tautomeric structure that allows them to act as versatile O,O- or N,O-bidentate ligands . When coordinated with transition metals (Cu, Pd, Ti, Co), they form robust catalytic systems capable of driving complex organic transformations including olefin epoxidation, C-C cross-coupling, and ring-opening polymerization (ROP).

Why Adopt Pyrazolone Ligands?

-

Tunable Sterics/Electronics: The C-4 position is easily functionalized (acylation/formylation) to alter the bite angle and electronic density at the metal center.

-

Tautomeric Flexibility: The ligand can adapt its coordination mode (neutral vs. anionic) depending on the pH and metal oxidation state, stabilizing high-valent intermediates.

-

Cost-Efficiency: Synthesized in 1-2 steps from inexpensive hydrazines and

-keto esters.

Part 2: Mechanistic Principles & Ligand Design

The Tautomeric Advantage

The catalytic efficacy of pyrazolones stems from their ability to exist in three tautomeric forms: CH-keto , OH-enol , and NH-keto . In catalysis, the 4-acyl-5-pyrazolone derivatives are most prominent. They typically coordinate through the exocyclic acyl oxygen and the pyrazolone ring oxygen (O,O-chelation) or nitrogen (N,O-chelation in Schiff bases).

Signaling Pathway & Coordination Logic (Graphviz)

The following diagram illustrates the tautomeric equilibrium and the subsequent coordination modes that create the active catalytic species.

Figure 1: Tautomeric equilibria of 4-acylpyrazolones and their divergence into O,O- or N,O-coordinated metal complexes.

Part 3: Key Catalytic Applications

Palladium-Catalyzed Cross-Coupling (Mizoroki-Heck)

Pyrazolone-based Schiff bases (derived from 4-acylpyrazolone + amines) act as excellent ligands for Pd(II). The steric bulk of the pyrazolone ring stabilizes the active Pd(0) species, preventing aggregation into inactive palladium black.

-

Target: Synthesis of stilbenes and biaryls (drug intermediates).

-

Performance: High turnover numbers (TON) and stability in aerobic conditions.

Titanium-Catalyzed Polymerization (ROP)

Titanium isopropoxide (

-

Mechanism: The pyrazolone ligand modifies the Lewis acidity of the Ti center, facilitating monomer coordination.

Copper-Catalyzed Epoxidation

Cu(II) complexes of acylpyrazolones catalyze the epoxidation of alkenes (e.g., cyclooctene, styrene) using TBHP (tert-butyl hydroperoxide) as the oxidant.

-

Selectivity: High selectivity for epoxide over allylic oxidation products.

Part 4: Comparative Data Analysis

Table 1: Catalytic Performance of Pyrazolone-Metal Complexes

| Application | Catalyst System | Substrate | Product | Yield/Conv.[1][2][3][4][5][6] | Ref |

| C-C Coupling | Pd(II)-Pyrazolone Schiff Base | Aryl halide + Styrene | Stilbene derivatives | 85-98% | [1] |

| Polymerization | Ti(OiPr)₄ + Furyl-Pyrazolone | L-Lactide | Poly(L-lactide) | 95% (low PDI) | [2] |

| Epoxidation | Cu(II)-Acylpyrazolone | Cyclooctene | Cyclooctene Oxide | >90% | [3] |

| Water Splitting | Co(II)-Acylpyrazolone | Water (1.0 M KOH) | O₂ / H₂ | Low Overpotential | [4] |

Part 5: Detailed Experimental Protocols

Protocol A: Synthesis of the Ligand (4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one)

A prerequisite for all catalytic applications.

-

Reagents: 3-Methyl-1-phenyl-2-pyrazolin-5-one (17.4 g, 0.1 mol), Calcium hydroxide (14.8 g, 0.2 mol), Acetyl chloride (8.6 g, 0.11 mol), Dioxane (150 mL).

-

Procedure:

-

Dissolve the pyrazolone in dioxane in a round-bottom flask equipped with a reflux condenser.

-

Add

and stir to form a thick slurry. -

Add acetyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 60°C.

-

Reflux the mixture for 1 hour.

-

Pour the resulting orange-brown mixture into chilled dilute HCl (200 mL, 2M) to decompose the calcium complex.

-

Isolation: A solid precipitate forms. Filter, wash with water, and recrystallize from ethanol.

-

Yield: ~75-85% of yellowish crystals.

-

Protocol B: Pd-Catalyzed Mizoroki-Heck Reaction

Application: Synthesis of Drug Scaffolds.

Reagents:

-

Aryl bromide (1.0 mmol)

-

Styrene (1.2 mmol)

-

Base:

(2.0 mmol) -

Catalyst: Pd-Pyrazolone Complex (0.5 mol%) [Prepared in situ by mixing

and Ligand from Protocol A in 1:2 ratio] -

Solvent: DMF (5 mL)

Step-by-Step Workflow:

-

Catalyst Activation: In a Schlenk tube, dissolve the Pyrazolone Ligand (1.0 mol%) and

(0.5 mol%) in DMF. Stir at 60°C for 15 mins to generate the active complex (color change usually observed). -

Substrate Addition: Add the aryl bromide, styrene, and

to the catalyst solution. -

Reaction: Seal the tube and heat to 100-120°C. Monitor by TLC or GC-MS. Typical reaction time: 4–8 hours.

-

Work-up: Cool to room temperature. Pour into water (20 mL) and extract with ethyl acetate (3 x 10 mL).

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel column chromatography.

Validation Check:

-

Self-Validating Step: If the reaction mixture turns black (Pd precipitation) immediately, the ligand coordination failed. Ensure the ligand:metal ratio is at least 2:1.

Part 6: Catalytic Cycle Visualization

The following diagram details the mechanism for the Pd-catalyzed coupling facilitated by the pyrazolone ligand.

Figure 2: Catalytic cycle of the Mizoroki-Heck reaction mediated by Pyrazolone-Pd complexes.

Part 7: References

-

Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Molecules, 2024.[7] Link

-

Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of L-lactide. RSC Advances, 2020. Link

-

Synthesis and characterization of a series of acylpyrazolone transition metal complexes: Crystal structures and catalytic performance in the epoxidation of cyclooctene. Inorganica Chimica Acta, 2020.[8] Link[8]

-

Distorted octahedral cobalt(ii)–acylpyrazolone complex with a tunable lattice-strain structure – an efficient electrocatalyst for overall water splitting. Catalysis Science & Technology, 2021. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. jetir.org [jetir.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Guide: Preventing Side Reactions During Pyrazolone Chlorination

[1]

Executive Summary: The C-4 Reactivity Paradox

The pyrazolone ring (specifically 2-pyrazolin-5-one) presents a unique challenge in halogenation: the C-4 position is exceptionally nucleophilic due to enaminone tautomerism. While this facilitates rapid chlorination, it also lowers the activation energy for secondary reactions—most notably 4,4-dichlorination (gem-dichloride formation) and oxidative dimerization (rubazonic acid formation) .

Success depends not just on reagent selection, but on controlling the concentration of active electrophilic chlorine species (

Critical Troubleshooting (Q&A Format)

Issue 1: "I am observing a significant amount of 4,4-dichlorinated byproduct."

Diagnosis: The reaction kinetics at C-4 are too fast, or the local concentration of the chlorinating agent is too high. Once the monochloro product is formed, the electron-withdrawing effect of the chlorine atom should theoretically deactivate the ring.[1] However, in the presence of excess strong electrophiles (like molecular

Corrective Actions:

-

Switch Reagents: Move from Sulfuryl Chloride (

) or Chlorine gas ( -

Protocol Adjustment: If using

, dilute the reagent significantly (1:10 ratio) in the solvent and add it dropwise at 0°C. Never dump the reagent. -

Solvent Effect: Avoid polar protic solvents if possible. Use Dichloromethane (DCM) or Acetonitrile (MeCN) . Protic solvents can stabilize the ionic intermediates that lead to over-chlorination.

Issue 2: "The reaction mixture turns a deep red or pink color."

Diagnosis: This is a classic signature of oxidative coupling . You are likely forming Rubazonic Acid derivatives or azo-coupled dimers. This occurs when the reaction environment is too oxidative, causing two pyrazolone rings to couple at the C-4 position via a

Corrective Actions:

-

Degas Solvents: Oxygen can act as a co-oxidant. Sparge solvents with Nitrogen or Argon for 15 minutes prior to use.

-

Check Stoichiometry: Ensure you are not using a large excess of oxidant.

-

Acid Scavenging: If using

, the byproduct is

Issue 3: "I see ring opening or degradation of the pyrazolone core."

Diagnosis: This indicates oxidative cleavage , often caused by high-energy oxidants (like Trichloroisocyanuric acid, TCCA) used without temperature control, or the presence of water which allows hydrolysis of the imine/enamine substructures.[1]

Corrective Actions:

-

Moisture Control: The reaction must be strictly anhydrous. Water attacks the chloronium intermediate, leading to ring fragmentation.[1]

-

Temperature: Lower the reaction temperature to -10°C or 0°C.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired monochlorination and the parasitic side reactions.

Figure 1: Reaction pathway analysis showing the divergence between the desired electrophilic substitution (Green) and parasitic over-oxidation/coupling pathways (Red).

Optimized Experimental Protocols

Method A: High-Selectivity NCS Protocol (Recommended for R&D)

Best for: Complex substrates, preventing over-chlorination, and avoiding harsh acids.[1]

Reagents:

-

Substrate: 1-Phenyl-3-methyl-5-pyrazolone (1.0 equiv)

-

Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) or THF (Dry)

Step-by-Step:

-

Dissolution: Dissolve 1.0 equiv of pyrazolone in dry MeCN (10 mL/mmol) in a round-bottom flask under

atmosphere. -

Temperature: Cool the solution to 0°C using an ice bath.

-

Addition: Add NCS (1.05 equiv) portion-wise over 15 minutes. Do not add all at once.

-

Why? NCS releases

slowly. Portion-wise addition ensures the concentration of

-

-

Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Monitoring: Check TLC/LCMS. The monochloro product usually appears less polar than the starting material.

-

Workup: Concentrate solvent. Redissolve in EtOAc, wash with water (to remove succinimide byproduct), dry over

, and concentrate.

Method B: Scalable Sulfuryl Chloride Protocol

Best for: Large scale (>10g), cost-efficiency. Requires strict temperature control.

Reagents:

-

Substrate: Pyrazolone derivative (1.0 equiv)[2]

-

Reagent: Sulfuryl Chloride (

) (1.0 equiv) -

Solvent: Dichloromethane (DCM)

Step-by-Step:

-

Setup: Place substrate in DCM (15 mL/mmol) in a 3-neck flask equipped with a pressure-equalizing addition funnel and a gas outlet trap (to neutralize

gas). -

Cooling: Cool strictly to 0°C - 5°C .

-

Dilution: Dilute

in an equal volume of DCM in the addition funnel. -

Addition: Add the

solution dropwise over 30-45 minutes.-

Critical: If the red color appears, stop addition and let it fade before continuing.[1]

-

-

Quench: Once complete, pour reaction mixture onto ice-water. Extract with DCM.

Data Summary: Reagent Comparison

| Reagent | Active Species | Selectivity (Mono vs Di) | Side Reaction Risk | Recommended Use |

| NCS | High (>95:5) | Low | Small-mid scale, complex molecules | |

| Moderate | High (Acid sensitive) | Large scale, simple substrates | ||

| Low | Very High (Over-chlorination) | Industrial only (with strict metering) | ||

| TCCA | Moderate | High (Ring cleavage) | Rapid screening, robust substrates |

References

-

Mechanism of Pyrazolone Chlorin

- Title: "Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid"

- Source: Green Chemistry (RSC)

-

URL:[Link]

-

NCS Protocol and Selectivity

- Title: "Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in W

- Source: ResearchGate / Synthetic Communic

-

URL:[Link]

-

Sulfuryl Chloride Methodology

- Title: "CN103923012A - Preparation method of 4-chloropyrazole deriv

-

Source: Google Patents[3]

- URL

-

Oxid

- Title: "Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process"

- Source: Science of The Total Environment

-

URL:[Link]

Pyrazolone Optimization Hub: Technical Support & Troubleshooting Guide

The Thermodynamics of Cyclization

Welcome to the Pyrazolone Optimization Hub.

The synthesis of pyrazolin-5-one derivatives (classically via Knorr condensation) is deceptively simple. While the initial condensation of hydrazine with a

Temperature is not just a variable here; it is the gatekeeper of cyclization .

Mechanism & Temperature Gating

The reaction proceeds through two distinct energy barriers. Understanding this is crucial for troubleshooting.

-

Stage 1 (Kinetic Control): Formation of the hydrazone intermediate.[1] This occurs readily at lower temperatures (

to -

Stage 2 (Thermodynamic Control): Intramolecular nucleophilic attack of the nitrogen on the ester carbonyl, followed by the elimination of alcohol (cyclization). This step has a higher activation energy (

) and typically requires thermal driving (

Key Insight: If your reaction temperature is too low, you will isolate the open-chain hydrazone intermediate, not the pyrazolone.

Figure 1: Thermal gating in Knorr pyrazole synthesis. Note the divergence at the intermediate stage dependent on thermal input.

Troubleshooting & FAQs

Direct solutions for common failure modes in the lab.

Q1: I see a persistent spot on TLC just below my starting material, but the product yield is low. What is it?

Diagnosis: This is likely the uncyclized hydrazone intermediate . Root Cause: The reaction temperature was insufficient to overcome the activation energy for the ring closure (Stage 2). Solution:

-

Increase Temperature: If using Methanol (bp

), switch to Ethanol (bp -

Add Catalyst: The addition of glacial acetic acid (cat.[2] 10 mol%) protonates the ester carbonyl, lowering the

for cyclization.

Q2: My product is turning pink/red during recrystallization. Is it impure?

Diagnosis: Yes, this indicates oxidative degradation (formation of rubazonic acid derivatives or bis-pyrazolones). Root Cause: Pyrazolin-5-ones have an active methylene group at the C-4 position which is highly susceptible to oxidation, especially at high temperatures in the presence of air. Solution:

-

Degas Solvents: Sparge your reaction solvent with Nitrogen/Argon before heating.

-

Temperature Cap: Do not exceed

unless strictly necessary. -

Workup: Perform recrystallization rapidly and avoid prolonged drying in open air ovens.

Q3: I am getting a mixture of regioisomers (1,3- vs 1,5-substituted). Can temperature fix this?

Diagnosis: Regioselectivity issues with substituted hydrazines. Root Cause: At high temperatures (thermodynamic control), the reaction favors the most stable isomer. At low temperatures (kinetic control), steric factors dominate. Solution:

-

To favor the Kinetic Product: Run the reaction at

to -

To favor the Thermodynamic Product: Reflux in glacial acetic acid.

Optimization Matrix: Solvent & Temperature

Select your protocol based on the boiling point (BP) and required energy input.

| Solvent System | Temp Range | Reaction Type | Pros | Cons |

| Ethanol (EtOH) | Standard Knorr | Good solubility, easy workup. | May not drive sterically hindered cyclizations. | |

| Acetic Acid (AcOH) | Acid-Catalyzed | High Yield. Acid acts as solvent & catalyst. | Difficult to remove trace acid; can degrade sensitive groups. | |

| Water | Green Synthesis | Eco-friendly; product precipitates out. | Poor solubility for lipophilic reactants; often requires surfactants. | |

| Solvent-Free | Microwave (MW) | Fastest (mins). High throughput. | High risk of charring/oxidation; difficult temperature control. |

Standardized Experimental Protocol

Target: Synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone analog). Rationale: This protocol uses Ethanol/Acetic Acid to balance solubility with catalytic activity.

Materials

-

Ethyl acetoacetate (10 mmol)

-

Phenylhydrazine (10 mmol)

-

Solvent: Absolute Ethanol (20 mL)

-

Catalyst: Glacial Acetic Acid (2-3 drops)[2]

Workflow

-

Preparation: In a round-bottom flask, dissolve Ethyl acetoacetate in Ethanol.

-

Addition: Add Phenylhydrazine dropwise at Room Temperature (exothermic reaction).

-

Checkpoint: Stir for 15 mins. A color change indicates hydrazone formation.

-

-

Cyclization (The Critical Step):

-

Isolation:

-

Cool to

in an ice bath. -

The pyrazolone should precipitate as a solid.[2]

-

Filter and wash with cold ethanol.

-

Figure 2: Troubleshooting logic flow for yield optimization.

References

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry / CONICET URL:[Link](Note: Generalized link to journal context based on search findings regarding TFE/HFIP effects)

-

Knorr Pyrazole Synthesis of Edaravone. Source: The Royal Society of Chemistry (Comprehensive Organic Chemistry Experiments) URL:[Link]

-

Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds. Source: ACS Omega URL:[Link]

Sources

Validation & Comparative

HPLC Method Development for 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one Purity

This guide outlines a scientifically rigorous approach to developing an HPLC purity method for 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one (CDM-PZ). It moves beyond generic templates to address the specific physicochemical challenges of this non-aromatic, potentially chiral heterocycle.

A Comparative Technical Guide for Analytical Scientists

Executive Summary & Compound Profile

The Challenge: 4-Chloro-3,4-dimethyl-2-pyrazolin-5-one (CDM-PZ) presents unique analytical challenges compared to its aromatic cousins (e.g., Edaravone).

-

Broken Conjugation: Unlike fully aromatic pyrazoles, the quaternary carbon at position 4 (bearing the Chloro and Methyl groups) interrupts the conjugation between the hydrazone moiety (

) and the carbonyl ( -

Chirality: The C4 carbon is a stereocenter. While standard RP-HPLC assesses chemical purity (enantiomers co-elute), the method must resolve diastereomeric impurities or degradation products that may arise.

-

Polarity: The molecule is small and polar, leading to poor retention on standard C18 columns under high-organic conditions.

Physicochemical Data:

| Property | Value / Characteristic | Implication for HPLC |

|---|

| Molecular Formula |

Method Comparison: Legacy vs. Optimized

We compare a standard "Generic" approach often found in literature for pyrazoles against an "Optimized" approach designed specifically for CDM-PZ's lack of conjugation and high polarity.

| Feature | Method A: Generic / Legacy | Method B: Optimized (Recommended) |

| Stationary Phase | Standard C18 (5 µm, Fully Porous) | C18 Core-Shell (2.7 µm) or Polar C18 |

| Mobile Phase | Water / Methanol (Neutral) | 0.1% |

| Detection | 254 nm | 210 nm |

| Performance | Poor. Low sensitivity due to wrong | Excellent. Sharp peaks, high sensitivity, and resolution of des-chloro impurities. |

| Suitability | Rough synthesis monitoring. | Final product release & purity assay. |

Detailed Experimental Protocol (Optimized Method)

This protocol is designed to be self-validating. The use of a core-shell column ensures high efficiency at lower backpressures, while the acidic mobile phase suppresses the ionization of residual silanols and the analyte's amide nitrogen.

A. Chromatographic Conditions

-

Instrument: HPLC with PDA (Photo Diode Array) or VWD.

-

Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) or Waters Cortecs C18.

-

Rationale: Core-shell particles provide UHPLC-like resolution on standard HPLC systems, essential for separating the main peak from the likely "des-chloro" impurity (3,4-dimethyl-2-pyrazolin-5-one).

-

-

Mobile Phase A: 0.1% Orthophosphoric Acid (

) in Water. -

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Column Temp: 30°C.

-

Injection Volume: 5–10 µL.

-

Detection: 210 nm (Primary), 230 nm (Secondary for impurity profiling).

B. Gradient Program

The gradient is designed to retain the polar analyte initially while eluting less polar over-chlorinated byproducts later.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial hold for polar retention |

| 2.0 | 95 | 5 | End of loading |

| 12.0 | 40 | 60 | Linear ramp to elute hydrophobics |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | Ready for next injection |

C. Standard & Sample Preparation

-

Diluent: Water:Acetonitrile (90:10 v/v).[3] Note: Using high organic diluent may cause peak distortion (solvent effect) for early eluting peaks.

-

Stock Solution: Dissolve 10 mg CDM-PZ in 10 mL Diluent (1000 ppm).

-

Test Solution: Dilute Stock to 100 ppm for purity analysis.

Impurity Profiling & Causality

Understanding the synthesis pathway is critical for identifying impurities. The primary synthesis often involves the chlorination of 3,4-dimethyl-2-pyrazolin-5-one.

Common Impurities:

-

Impurity A (Starting Material): 3,4-dimethyl-2-pyrazolin-5-one.[4] More polar than CDM-PZ; elutes earlier.

-

Impurity B (Over-chlorination): 4,4-dichloro-3,4-dimethyl-2-pyrazolin-5-one. Less polar; elutes later.

-

Impurity C (Hydrolysis): 4-hydroxy-3,4-dimethyl-2-pyrazolin-5-one. Arises from moisture exposure.

Visualizing the Workflow & Impurity Logic

Caption: Decision tree correlating physicochemical properties and synthesis impurities to critical HPLC method parameters.

Validation Summary (Expected Performance)

Based on the optimized protocol, the following performance metrics are the standard for acceptance:

| Parameter | Acceptance Criteria | Scientific Justification |

| Specificity | No interference at | Ensures the peak at ~9 min is solely CDM-PZ and not a co-eluting stereoisomer or hydrolysis product. |

| Linearity | Validates the detector response at 210 nm is consistent despite the solvent cut-off proximity. | |